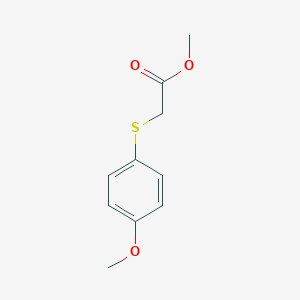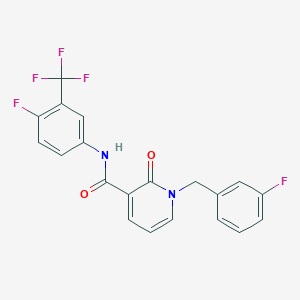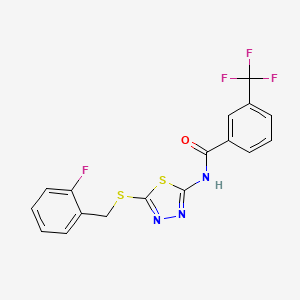
1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole" is a chemically synthesized molecule that likely possesses a pyrazole core, a common feature in many pharmacologically active compounds. The presence of sulfonyl groups and a bromine atom suggests potential reactivity and the possibility of further functionalization. This compound could be of interest in the development of new pharmaceuticals or agrochemicals due to the biological activities often associated with pyrazole derivatives.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines. In the context of the provided data, similar compounds have been synthesized through various methods, such as the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines , or via bromination and subsequent reactions with different nucleophiles . The synthesis of the specific compound would likely involve the introduction of the bromobenzenesulfonyl and pyrrolidine-1-sulfonyl groups to a pyrazole core, potentially through a series of substitution and coupling reactions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized by spectroscopic methods such as IR, 1H NMR, and HRMS . These techniques provide information about the functional groups present and the overall molecular conformation. For instance, the presence of a bromophenyl group can lead to specific NMR shifts, while the sulfonyl groups can be identified by their characteristic IR absorptions. The crystal structure of related compounds has shown features like hydrogen-bonded dimers and chains of rings built from hydrogen bonds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. They can react with acetic anhydride, hydrochloric acid, bromine, and acyl chlorides to give addition products . The bromine atom in the compound can act as a reactive site for further functionalization, such as Suzuki coupling or nucleophilic substitution reactions. The sulfonyl groups also offer sites for potential reactions, including sulfonamide formation or elimination to form unsaturated systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. Bromine atoms contribute to the molecular weight and can affect the compound's volatility and solubility. Sulfonyl groups can increase water solubility and may also impact the acidity of the molecule. The presence of these groups can also influence the compound's stability and reactivity towards various reagents . The crystal structure analysis of similar compounds has provided insights into their solid-state conformations and potential intermolecular interactions, which can affect their melting points and solubility in different solvents .
科学的研究の応用
Synthesis and Antimicrobial Evaluation
The compound 1-(4-bromobenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is related to a class of molecules that have been synthesized and evaluated for their antimicrobial properties. For instance, a study involved the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These compounds were synthesized via a reaction involving various substituted aminoazopyrazole derivatives, which might be structurally similar to the compound . The antimicrobial activities of these sulfone derivatives were evaluated, revealing that several derivatives exhibited activity exceeding that of reference drugs. It was found that derivatives containing one sulfone group were more effective against all tested bacteria and fungi than those containing two sulfone groups (Amani M. R. Alsaedi, T. Farghaly, M. Shaaban, 2019).
Heterocyclic Compound Synthesis
Another relevant study focused on the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide. The synthesis involved multiple steps, including nucleophilic substitution and cyclization reactions, which might be akin to the synthetic routes applicable to this compound. The method employed for bromination in this study was noted for its simplicity, speed, and efficiency in improving product yield and purity, which could be relevant for the synthesis of the compound of interest (Niu Wen-bo, 2011).
Novel Ionic Liquid and Catalyst Application
The development of new ionic liquids for catalysis is another area of research that may involve compounds like this compound. A study introduced a sulfonic acid functionalized pyridinium chloride as a new ionic liquid and catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives via a one-pot three-component condensation reaction. This research demonstrates the potential use of sulfone-containing compounds as catalysts or intermediates in the synthesis of heterocyclic compounds, which could include the synthesis or catalytic applications of the compound (M. Zolfigol et al., 2015).
Synthesis of Soluble Fluorinated Polyamides
Compounds with pyridine and sulfone moieties, such as this compound, may be utilized in the synthesis of advanced materials. For example, a study involved the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, showcasing the potential applications of sulfone-containing compounds in materials science. These polyamides demonstrated remarkable solubility, thermal stability, and mechanical properties, indicating the value of incorporating sulfone and pyridine groups into polymeric materials for high-performance applications (Xiao-Ling Liu et al., 2013).
作用機序
Absorption
The compound has high gastrointestinal (GI) absorption , which suggests that it can be effectively absorbed in the digestive tract after oral administration.Distribution
The compound is not a P-gp substrate , indicating that it is not a target of P-glycoprotein, a protein that pumps foreign substances out of cells. This could potentially enhance its distribution in the body.Metabolism
The compound is not an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These enzymes are involved in drug metabolism, and the lack of inhibition suggests that the compound may have fewer drug-drug interactions. Information about the compound’s excretion is not available from the search results.Bioavailability
The compound has a bioavailability score of 0.55 , which suggests moderate bioavailability.特性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O4S2/c1-11-15(25(22,23)18-9-3-4-10-18)12(2)19(17-11)24(20,21)14-7-5-13(16)6-8-14/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJBOAONHWAPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)

![7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2502127.png)

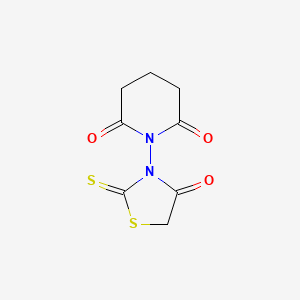
![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)
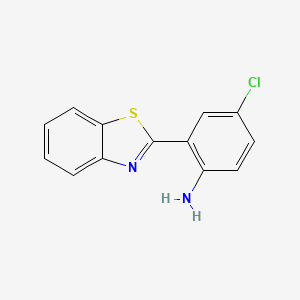
![5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde](/img/structure/B2502136.png)
![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2502137.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 5,6,7,8-tetrahydronaphthalene-2-sulfonate](/img/structure/B2502138.png)
![Benzyl 2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2502140.png)
